molecular formula C18H17BrN4O2S B3013698 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034290-96-3

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B3013698
CAS No.: 2034290-96-3
M. Wt: 433.32
InChI Key: YKMFJHGIRLDUAV-UHFFFAOYSA-N
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Description

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.32. The purity is usually 95%.
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Scientific Research Applications

Inhibitors and Synthesis

  • A study by Jiang & Hansen (2011) found that certain 1,2,3-triazoles, similar to the compound , can act as potent inhibitors against caspase-3, indicating potential for therapeutic applications.
  • El-Sayed (2006) discusses the synthesis of 1,2,4-triazole derivatives, demonstrating the chemical versatility and potential for creating biologically active heterocycles.

Antibacterial Activity

  • A paper by Kaushik et al. (2020) highlights the synthesis of sulfonamide containing 1,2,3-triazoles that exhibit significant antibacterial activity, implying potential medical applications for similar compounds.

Synthesis Techniques and Biological Activity

  • Sreerama et al. (2020) describe a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives with notable in vitro antibacterial and free radical scavenging activity.
  • Yoo (2015) discusses the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, opening new avenues in organic synthesis.

Novel Chemical Reactions

  • Miura et al. (2013) focus on the reaction of 1-sulfonyl-1,2,3-triazoles with allenes, leading to the synthesis of polysubstituted pyrroles, showcasing the compound's versatility in chemical reactions.

Catalysis and Molecular Transformation

  • The study by Senoo et al. (2016) presents a rhodium-catalyzed intramolecular C-H bond activation with triazoles, further illustrating the potential of these compounds in catalytic processes.

Alkyne Insertion Reactions

  • Research by Miura, Yamauchi, & Murakami (2009) highlights the nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, revealing another aspect of chemical reactivity.

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c19-16-8-4-5-9-18(16)26(24,25)22-11-10-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFJHGIRLDUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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